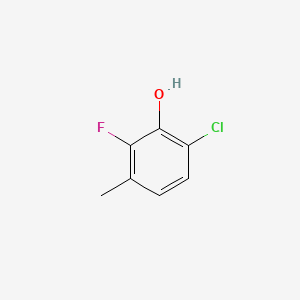

6-Chloro-2-fluoro-3-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZRPIVKIPIGDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378638 |

Source

|

| Record name | 6-chloro-2-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-91-8 |

Source

|

| Record name | 6-chloro-2-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylphenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide field-proven insights into its chemical properties, synthesis, applications, and safe handling protocols. The structure is designed to logically present the critical information necessary for its effective and safe utilization in a laboratory and development setting.

This compound is a substituted aromatic compound of significant interest as a building block in medicinal and agricultural chemistry. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on a phenol ring—provides a versatile scaffold for creating complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 261762-91-8[1]

A summary of its key physicochemical properties is presented below. These values are critical for predicting its behavior in various solvents and reaction conditions, designing purification strategies, and ensuring proper storage.

| Property | Value | Source |

| CAS Number | 261762-91-8 | [1] |

| Molecular Formula | C₇H₆ClFO | ChemicalBook |

| Molecular Weight | 160.57 g/mol | ChemicalBook[1] |

| Appearance | Typically a solid (inferred from similar compounds) | N/A |

| Boiling Point | Not explicitly available; estimated based on related structures | N/A |

| Melting Point | Not explicitly available | N/A |

| Density | Not explicitly available | N/A |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of a related compound, 2-chloro-m-cresol, is noted to be challenging, historically involving nitration, conversion to a diazonium salt, and a Sandmeyer reaction to introduce the chlorine atom[2]. A more direct approach for this compound would likely involve the selective chlorination of a suitable precursor.

A logical synthetic approach would start with 2-fluoro-3-methylphenol. The hydroxyl and methyl groups are ortho, para-directing activators, while the fluorine is a deactivating ortho, para-director. Direct chlorination would likely lead to a mixture of products. Therefore, a more controlled, multi-step synthesis is often necessary for such specific substitution patterns.

Below is a diagram illustrating a representative synthetic workflow.

Caption: A plausible multi-step synthesis pathway for this compound.

Causality Behind Experimental Choices:

-

Protection (Step B): The phenolic hydroxyl group is highly activating and would interfere with selective chlorination. Protecting it as an ester (e.g., acetate) temporarily reduces its activating influence and prevents O-chlorination, allowing for more controlled C-chlorination on the aromatic ring.

-

Chlorination (Step D): N-Chlorosuccinimide (NCS) is chosen as a mild and selective chlorinating agent for activated aromatic rings, which helps to avoid over-chlorination and side reactions. The directing effects of the fluoro, methyl, and protected hydroxyl groups guide the chlorine to the desired position.

-

Deprotection (Step F): The final step involves a simple hydrolysis reaction to remove the protecting group and regenerate the free phenol, yielding the target molecule.

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The specific combination of chloro, fluoro, and methyl groups in this compound offers a unique set of properties for molecular design.

-

Pharmaceutical R&D: This compound is primarily used to introduce a fluorinated and chlorinated phenolic motif into target molecules.[3]

-

Fluorine Atom: The fluorine atom is a key bioisostere for hydrogen. Its introduction can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets through favorable electronic interactions, and increase membrane permeability.[3]

-

Chlorine Atom: The chlorine atom provides an additional point of modulation. It increases lipophilicity, which can influence pharmacokinetics, and can serve as a handle for further chemical transformations, such as cross-coupling reactions.

-

Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for receptor binding. It also provides a reactive site for forming ether or ester linkages to build more complex molecules.[4]

-

-

Agrochemical Synthesis: In agrochemical research, these structural motifs are used to develop novel pesticides and herbicides. The presence of halogens often increases the biological activity and environmental persistence of the active ingredient.[3][4]

-

Material Science: This compound can also serve as a monomer or precursor for creating advanced polymers and functional materials with specific thermal or electronic properties.[3]

Safety, Handling, and Storage Protocols

As with all halogenated phenols, this compound must be handled with care. The safety protocols described here are based on data from structurally similar compounds and represent a self-validating system for minimizing risk.

GHS Hazard Information (Anticipated) Based on related compounds like 6-chloro-o-cresol and other chloromethylphenols, the following hazards are anticipated.[5][6][7]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity | Harmful if swallowed. | Exclamation Mark |

| Skin Irritation | Causes skin irritation.[6] | Exclamation Mark |

| Eye Irritation | Causes serious eye irritation.[6] | Exclamation Mark |

| Respiratory Irritation | May cause respiratory irritation.[6] | Exclamation Mark |

Experimental Workflow for Safe Handling Adherence to a strict workflow is critical for safety. The following diagram outlines the essential steps from receipt to disposal.

Caption: Standard operating procedure for handling this compound.

Step-by-Step Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Ventilation: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5]

-

Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of soap and water.[5]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5][8] Keep it away from heat, sparks, open flames, and other sources of ignition.[5]

-

Spill Management: In the event of a spill, contain the spillage using a non-combustible absorbent material (e.g., sand, earth) and place it in a container for disposal according to local regulations.[8]

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound (CAS: 261762-91-8) is a valuable, albeit specialized, chemical intermediate. Its trifunctionalized structure makes it an attractive building block for introducing complex substitution patterns in the fields of drug discovery and agrochemical synthesis. Understanding its physicochemical properties, plausible synthetic routes, and, most critically, its handling and safety requirements is paramount for any researcher or scientist intending to work with this compound. The insights and protocols provided in this guide are designed to ensure its effective and safe application in advancing scientific research.

References

-

6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. PubChem. [Link]

-

2-Chloro-6-methylphenol | C7H7ClO | CID 6898. PubChem. [Link]

-

2-Chloro-m-cresol. Wikipedia. [Link]

Sources

- 1. This compound | 261762-91-8 [chemicalbook.com]

- 2. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

- 3. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methylphenol is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the phenol ring, provides a scaffold for the development of novel therapeutic agents. The presence and position of these functional groups can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside a discussion of its synthesis, characterization, and safety considerations.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, a fluorine atom, and a methyl group at positions 1, 6, 2, and 3, respectively.

Molecular Formula: C₇H₆ClFO

Molecular Weight: 160.57 g/mol [1]

CAS Number: 261762-91-8

A summary of the available physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other properties are based on computational predictions.

| Property | Value | Source |

| Melting Point | 46 - 49 °C | [2][3][4] |

| 43.1 - 44.7 °C | [5] | |

| Boiling Point | 245.7 ± 35.0 °C (Predicted) | [6] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 13.52 ± 0.10 (Predicted) | [6] |

| Solubility | No data available |

Synthesis and Characterization

The synthesis of polysubstituted phenols like this compound often involves multi-step synthetic routes. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public literature, general strategies for the synthesis of related halogenated phenols can be inferred. These methods often rely on electrophilic aromatic substitution reactions on a substituted phenol or a precursor. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming groups.

For instance, the synthesis could potentially start from a simpler substituted phenol, such as 3-methylphenol (m-cresol), followed by sequential halogenation. The order of the halogenation steps (chlorination and fluorination) would be critical to achieving the desired substitution pattern. The hydroxyl and methyl groups are ortho-, para-directing activators, while the halogens are ortho-, para-directing deactivators. Careful control of reaction conditions, including the choice of halogenating agents and catalysts, is essential to control the regioselectivity of the reactions.

A potential synthetic workflow is outlined in the diagram below.

Caption: A generalized synthetic workflow for this compound.

Characterization of the final product would involve a suite of analytical techniques to confirm its identity and purity. These would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and carbon-halogen (C-Cl, C-F) bonds.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Safety and Handling

Due to the limited publicly available safety data for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. As a general precaution for halogenated phenols, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

Conclusion

This compound is a halogenated phenol with potential applications in drug discovery and development. This technical guide has summarized the currently available physical property data, highlighting that while the melting point has been experimentally determined, other key properties such as boiling point and solubility are based on predictions and require experimental verification. The synthesis of this compound likely involves a multi-step process requiring careful control of regioselectivity. As with any novel chemical entity, thorough characterization and adherence to strict safety protocols are essential for its responsible use in research and development.

References

Sources

Technical Monograph: 6-Chloro-2-fluoro-3-methylphenol

Advanced Building Block for Medicinal & Agrochemical Scaffolds [1]

Executive Summary

6-Chloro-2-fluoro-3-methylphenol (CAS: 261762-91-8) represents a high-value, halogenated phenolic intermediate used primarily in the synthesis of bioactive compounds.[1][2] Its unique substitution pattern—featuring a "mixed-halogen" motif flanking the hydroxyl group—makes it a critical scaffold for modulating lipophilicity (LogP), metabolic stability, and pKa in drug discovery campaigns.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis logic, physicochemical properties, and handling protocols for laboratory-scale applications.[1]

Chemical Identity & Structural Analysis[1]

The compound is a tri-substituted phenol.[1] The specific arrangement of substituents confers distinct electronic properties:

-

Phenolic Hydroxyl (C1): The primary handle for nucleophilic substitution (e.g., ether formation) or hydrogen bond donation.[1]

-

Fluorine (C2): Located ortho to the hydroxyl.[1] The high electronegativity of fluorine lowers the pKa of the phenol via induction, while its small Van der Waals radius allows it to mimic hydrogen sterically but block metabolic oxidation at the C2 position.[1]

-

Methyl (C3): Provides a lipophilic anchor and introduces mild steric bulk, influencing the binding conformation in protein pockets.[1]

-

Chlorine (C6): Located at the other ortho position.[1] This creates a "crowded" phenolic environment, protecting the O-H group from steric approach and further modulating acidity.[1]

Data Summary Table

| Property | Value | Note |

| CAS Number | 261762-91-8 | Validated Identity |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₆ClFO | |

| Molecular Weight | 160.57 g/mol | |

| Predicted pKa | ~7.2 - 7.8 | Lower than phenol (9.[1]95) due to ortho-F/Cl induction |

| LogP (Predicted) | ~2.8 | Moderately lipophilic |

| Physical State | Solid / Low-melting solid | Depending on purity/polymorph |

| Appearance | Off-white to pale yellow | Oxidizes slightly upon air exposure |

Synthesis Strategy & Mechanism

The synthesis of this compound typically proceeds via the electrophilic aromatic halogenation of the precursor 2-fluoro-3-methylphenol .[1]

Mechanistic Challenge: Regioselectivity

The starting material, 2-fluoro-3-methylphenol, has two open positions activated for electrophilic attack: C4 (para to OH) and C6 (ortho to OH).[1]

-

OH Effect: Strong activator, directs ortho/para (Positions 6 and 4).[1]

-

Methyl Effect: Weak activator, directs ortho/para relative to itself (Positions 2, 4, 6).[1]

-

Fluorine Effect: Weak deactivator, directs ortho/para relative to itself.[1]

The Conflict: Both the Hydroxyl and Methyl groups activate positions 4 and 6.[1] Usually, para substitution (C4) is sterically favored.[1] To achieve the C6 (ortho) substitution required for this target, specific conditions (e.g., using a non-polar solvent to encourage hydrogen bonding between the phenol and the chlorinating agent, or blocking the para position) are often necessary.[1]

Experimental Workflow Visualization (DOT)

Caption: Synthesis pathway illustrating the regioselective challenge between C4 (para) and C6 (ortho) chlorination.

Experimental Protocol: Chlorination Procedure

Note: This protocol is a generalized adaptation for chlorinating substituted phenols, derived from standard aromatic substitution methodologies [1, 2].[1]

Materials

-

Substrate: 2-Fluoro-3-methylphenol (1.0 eq)

-

Reagent: Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) or N-Chlorosuccinimide (NCS).[1]

-

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).[1]

-

Catalyst: Diisopropylamine (0.1 eq) – Optional, to promote ortho-selectivity via hydrogen bonding.[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoro-3-methylphenol (10 mmol) in anhydrous DCM (50 mL).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Low temperature favors the kinetic product but is also necessary to control the exotherm.[1]

-

Addition: Dropwise add Sulfuryl Chloride (10.5 mmol) over 20 minutes. Caution: SO₂ and HCl gases are evolved.[1] Use a scrubber.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

-

Checkpoint: Look for the disappearance of the starting material peak (MW 126) and appearance of the product peak (MW 160).[1]

-

-

Quenching: Quench the reaction with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purification (Critical): The crude oil will likely contain a mixture of the 4-chloro and 6-chloro isomers.[1]

Applications in Drug Discovery (SAR)[1]

This specific phenol is a "privileged structure" for designing kinase inhibitors and agrochemicals.[1]

Metabolic Blocking

The fluorine at C2 and chlorine at C6 block the ortho-positions from metabolic hydroxylation (Phase I metabolism).[1] This extends the half-life (

Electronic Modulation

The electron-withdrawing nature of F and Cl increases the acidity of the phenolic proton.

-

Result: Stronger H-bond donor capability.[1]

-

Utility: Enhances binding affinity to key residues (e.g., Asp, Glu) in enzyme active sites.[1]

SAR Logic Map (DOT)[1]

Caption: Structure-Activity Relationship (SAR) mapping of the substituents to their biological effects.

Safety & Handling (SDS Summary)

Hazard Classification: Corrosive, Acute Toxicant.[1][3]

Self-Validating Safety Protocol:

-

Barrier Protection: Double nitrile gloves and chemical splash goggles are mandatory.[1] The compound is readily absorbed through skin.[1]

-

Neutralization: Keep a saturated solution of Sodium Bicarbonate (NaHCO₃) nearby.[1] In case of spills, neutralize immediately before wiping.[1]

-

Waste: All halogenated phenolic waste must be segregated into "Halogenated Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) to prevent violent exothermic reactions.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1732, Chlorocresol (Analogous Chemistry).[1] Retrieved from [Link][1]

Sources

- 1. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. fishersci.com [fishersci.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Structural Analysis and Synthetic Utility of 6-Chloro-2-fluoro-3-methylphenol

Executive Summary

6-Chloro-2-fluoro-3-methylphenol (CAS 261762-91-8) represents a highly specialized halogenated scaffold in modern medicinal chemistry. Unlike simple cresols, the specific substitution pattern—incorporating both fluorine and chlorine around a phenolic core—imparts unique electronic and steric properties. This substitution makes the molecule an ideal bioisostere for metabolic blocking in drug discovery and a critical intermediate in the synthesis of agrochemical actives.

This guide provides a definitive technical breakdown of the molecule’s physicochemical properties, with a specific focus on molecular weight validation via isotopic abundance, synthetic pathways for regioselective production, and handling protocols for high-purity applications.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The molecular weight of a chlorinated compound is not a single number; it is a distribution defined by the natural abundance of chlorine isotopes (

Table 1: Core Chemical Data

| Property | Value | Technical Notes |

| IUPAC Name | This compound | |

| CAS Number | 261762-91-8 | Verified Identifier |

| Molecular Formula | ||

| Average Mol.[1][2] Weight | 160.57 g/mol | Used for stoichiometry/molarity calc. |

| Monoisotopic Mass | 160.009 g/mol | Based on |

| Exact Mass ( | 162.006 g/mol | Based on |

| Predicted LogP | 2.7 ± 0.3 | Moderate lipophilicity; membrane permeable |

| pKa (Predicted) | ~8.5 | Acidity enhanced by electron-withdrawing halogens |

Isotopic Signature Validation

In high-resolution MS (HRMS), the presence of chlorine dictates a distinct 3:1 intensity ratio between the

-

M Peak (m/z 160.01): Corresponds to

-

M+2 Peak (m/z 162.01): Corresponds to

This isotopic fingerprint is the primary method for distinguishing this scaffold from non-chlorinated impurities during synthesis.

Part 2: Synthetic Pathways & Regioselectivity[3]

Synthesizing this compound requires overcoming significant regioselectivity challenges. The precursor, 2-fluoro-3-methylphenol, has two activated positions relative to the hydroxyl group: the para-position (C4) and the ortho-position (C6).

Standard electrophilic aromatic substitution favors the sterically less hindered C4 position. Therefore, a "Senior Scientist" approach must utilize Directed Ortho-Chlorination or a blocking strategy to secure the C6 isomer.

Diagram 1: Regioselective Synthesis Logic

The following decision tree illustrates the pathway to the target isomer, highlighting the divergence between the kinetic (C6) and thermodynamic (C4) products.

Caption: Regioselective chlorination strategy favoring the C6-isomer via hydroxyl-coordination mechanisms.

Experimental Protocol: Directed Chlorination

Objective: Synthesize this compound with >95% regioselectivity.

Reagents:

-

Substrate: 2-Fluoro-3-methylphenol (1.0 eq)

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)

-

Catalyst: Zirconium(IV) chloride (

) (5 mol%) - Promotes ortho-selectivity via chelation. -

Solvent: Dichloromethane (DCM), anhydrous.

Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-fluoro-3-methylphenol (10 mmol) in anhydrous DCM (50 mL).

-

Catalyst Addition: Add

(0.5 mmol) and stir at 0°C for 15 minutes to establish the catalyst-phenol complex. -

Chlorination: Add NCS (10.5 mmol) portion-wise over 30 minutes. Note: Slow addition prevents thermal runaway and improves selectivity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1).

-

Quench: Quench with saturated aqueous

(to remove oxidative byproducts). -

Extraction: Extract with DCM (3x), dry over

, and concentrate in vacuo. -

Purification: The crude residue will contain a mixture of C6 (Target) and C4 isomers. Purify via Silica Gel Chromatography using a gradient of 0-10% EtOAc in Hexanes. The ortho-chloro isomer (C6) typically elutes after the para-isomer due to intramolecular H-bonding with the phenol OH.

Part 3: Applications in Drug Discovery[4]

This molecule serves as a "privileged scaffold" fragment. The combination of the Fluorine atom (metabolic stability, dipole modulation) and the Chlorine atom (lipophilic handle, halogen bonding capability) allows it to fit into hydrophobic pockets of enzymes, particularly kinases and GPCRs.

Diagram 2: Pharmacophore Utility

Visualizing how the this compound moiety interacts within a biological binding pocket.

Caption: Pharmacophoric mapping of the scaffold showing key interaction points for drug design.

Analytical Validation (Self-Check)

Before releasing the compound for biological assay, verify the following:

-

1H NMR (CDCl3): Look for the aromatic proton splitting. The protons at C4 and C5 will show coupling. If C4 is chlorinated (impurity), the splitting pattern changes to a singlet (or weak meta-coupling).

-

Melting Point: Pure halogenated phenols have sharp melting points. A range >2°C indicates isomer contamination.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773684, this compound. Retrieved from [Link]

-

Gribble, G. W. (2010). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs.[3] Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance and Chlorine Signatures. Retrieved from [Link]

Sources

Synthesis of 6-Chloro-2-fluoro-3-methylphenol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for the synthesis of 6-Chloro-2-fluoro-3-methylphenol, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. In the absence of extensively documented synthetic procedures in peer-reviewed literature, this document presents a proposed, scientifically-grounded pathway leveraging established principles of electrophilic aromatic substitution. We offer a detailed analysis of regiochemical control, a step-by-step experimental protocol, and a discussion of analytical methods for structural verification. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to prepare this and structurally related molecules.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols are a cornerstone of modern synthetic chemistry, serving as versatile intermediates and key structural motifs in a vast array of functional molecules. The introduction of halogen atoms onto a phenol scaffold can profoundly influence its physicochemical and biological properties, including acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. The specific combination of chloro, fluoro, and methyl substituents in this compound creates a unique electronic and steric profile, making it a valuable building block for the exploration of new chemical entities in drug discovery and materials science.

This guide addresses the synthetic challenge of preparing this specific isomer. Direct halogenation of a simple precursor like 3-methylphenol (m-cresol) is complicated by the powerful directing effects of the hydroxyl and methyl groups, which would lead to a complex mixture of isomers[1]. Therefore, a more strategic, stepwise approach is required to achieve the desired regiochemistry. The primary route detailed herein begins with a commercially available, pre-functionalized intermediate to control the position of the final chlorination step.

Physicochemical and Structural Data

A precise understanding of the target molecule's properties is essential for synthesis, purification, and analysis. While experimental data is scarce, the following information has been compiled from chemical databases and predictive modeling.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₆ClFO | [Calculated] |

| Molecular Weight | 160.58 g/mol | [Calculated] |

| CAS Number | Not broadly available | - |

| Predicted LogP | ~2.9 | [Predicted] |

| Predicted pKa | ~8.5 | [Predicted] |

| Appearance | Expected to be a solid at room temperature | [Inference] |

Proposed Synthetic Pathway: Regioselective Chlorination

The most logical and efficient pathway to this compound involves the late-stage, regioselective chlorination of a commercially available precursor, 2-fluoro-3-methylphenol . This strategy simplifies the synthesis to a single, high-probability transformation.

Mechanistic Rationale and Regiochemical Control

The success of this synthesis hinges on controlling the position of the incoming electrophile (Cl⁺) on the 2-fluoro-3-methylphenol ring. This is governed by the combined directing effects of the three existing substituents:

-

Hydroxyl (-OH) Group: As the most powerful activating group on the ring, the hydroxyl group is the dominant director. It strongly activates the positions ortho (position 6) and para (position 4) to itself through a strong positive mesomeric (+M) effect[2].

-

Methyl (-CH₃) Group: This is a weakly activating group that also directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions via hyperconjugation and a weak inductive effect.

-

Fluoro (-F) Group: Fluorine is an anomaly. It is a deactivating group due to its strong negative inductive effect (-I), which withdraws electron density from the ring. However, it is an ortho, para-director because its lone pairs can participate in resonance (+M effect), stabilizing the cationic intermediate (arenium ion) formed during ortho or para attack[3][4].

Synergistic Directing Effects: When these effects are combined, a clear prediction for the site of chlorination emerges.

-

The -OH group strongly favors positions 4 and 6 .

-

The -CH₃ group reinforces this by also favoring positions 4 and 6 .

-

The -F group deactivates the ring overall but directs away from its own position.

The powerful, synergistic direction from the hydroxyl and methyl groups to positions 4 and 6 makes these the only significant sites of reaction. The desired 6-chloro isomer is expected to be the major product, with the 4-chloro isomer being the primary potential byproduct. The formation of other isomers is electronically disfavored.

Synthetic Workflow Diagram

The proposed single-step synthesis is outlined below.

Caption: Proposed synthesis of this compound via electrophilic chlorination.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the chlorination of phenols using N-Chlorosuccinimide (NCS)[5][6]. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Eq. |

| 2-Fluoro-3-methylphenol | 126.13 | 1.26 g | 10.0 | 1.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.40 g | 10.5 | 1.05 |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | - |

| Saturated aq. Na₂S₂O₃ solution | - | 20 mL | - | - |

| 1 M aq. HCl solution | - | 20 mL | - | - |

| Saturated aq. NaCl (Brine) | - | 20 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methylphenol (1.26 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the starting material is fully dissolved.

-

Reagent Addition: In a single portion, add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, transfer the reaction mixture to a separatory funnel. Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NCS.

-

Aqueous Work-up:

-

Wash the organic layer with 1 M HCl (1 x 20 mL) to remove the succinimide byproduct.

-

Wash with saturated brine solution (1 x 20 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired 6-chloro isomer from the 4-chloro byproduct and any residual starting material.

Alternative Synthetic Considerations

An alternative approach would begin with m-cresol. However, this route presents significant regiochemical challenges.

Caption: Alternative, less selective route from m-cresol.

The initial fluorination of m-cresol with an electrophilic fluorine source like Selectfluor® would likely produce a difficult-to-separate mixture of 2-fluoro, 4-fluoro, and 6-fluoro isomers, as all positions are electronically activated[7][8]. Subsequent chlorination of this mixture would result in an even more complex array of products, making this pathway synthetically inefficient.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques is required:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the substitution pattern. Expect distinct signals for the two aromatic protons, the methyl group protons, and the phenolic hydroxyl proton.

-

¹³C NMR: Will show seven distinct carbon signals.

-

¹⁹F NMR: A singlet will confirm the presence of the fluorine atom. C-F coupling may be observable in the ¹H and ¹³C spectra.

-

-

Mass Spectrometry (MS): GC-MS is ideal for determining the molecular weight and fragmentation pattern. The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, notably a broad O-H stretch for the phenol (~3200-3500 cm⁻¹) and C-Cl/C-F vibrations in the fingerprint region.

Safety and Handling

The proposed synthesis involves hazardous materials and should only be conducted under appropriate safety protocols.

-

N-Chlorosuccinimide (NCS): Is an oxidant and an irritant. Avoid contact with skin and eyes. Handle in a fume hood[9].

-

Dichloromethane (DCM): Is a volatile, suspected carcinogen. All handling must occur in a well-ventilated fume hood.

-

Acids/Bases: Standard laboratory PPE (gloves, safety glasses, lab coat) is required.

-

General: A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experimental work.

References

-

Electrophilic aromatic directing groups. Wikipedia.[Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University Chemistry.[Link]

-

Selectfluor. Wikipedia.[Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.[Link]

-

Electrophilic fluorination. Wikipedia.[Link]

-

Selectfluor. ResearchGate.[Link]

-

Fluorination of p-substituted phenols (1) with Selectfluor (2). ResearchGate.[Link]

-

Directing Effects. ChemTalk.[Link]

-

N-Chlorosuccinimide. Wikipedia.[Link]

-

Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal.[Link]

-

Chlorination - Common Conditions. University of Rochester Chemistry.[Link]

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal.[Link]

-

How N-chlorosuccinimide Is Used to Create Halogenated Compounds. SURU Chemical.[Link]

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science.[Link]

-

Use of Fluorinated Compounds To Detect Aromatic Metabolites from m-Cresol in a Methanogenic Consortium: Evidence for a Demethylation Reaction. National Institutes of Health.[Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health.[Link]

-

para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Cardiff University ORCA.[Link]

-

2-Chloro-m-cresol. Wikipedia.[Link]

Sources

- 1. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chlorination - Common Conditions [commonorganicchemistry.com]

- 6. suru-chem.com [suru-chem.com]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

6-Chloro-2-fluoro-3-methylphenol literature review

This technical guide details the properties, synthesis, and applications of 6-Chloro-2-fluoro-3-methylphenol , a highly specialized halogenated aromatic intermediate.[1]

Critical Identification Note: There appears to be a discrepancy in the provided CAS number.

-

Target Molecule (Topic): this compound (Formula: C₇H₆ClFO).[1][2][3] The correct CAS for this structure is typically 261762-91-8 .[1][2][3][4]

-

Provided CAS (261763-22-8): This CAS registry number corresponds to 2-Chloro-3-(trifluoromethyl)benzyl bromide , a different fluorinated building block often appearing in similar patent literature (e.g., P2X7 antagonists).[1][5][6]

-

Scope: This guide strictly covers the Phenol derivative (this compound) as requested by the topic text.

High-Purity Fluorinated Scaffold for Medicinal Chemistry

Executive Summary & Chemical Identity

This compound is a trisubstituted benzene derivative serving as a critical pharmacophore in the synthesis of antiviral agents (HCV) and anti-inflammatory compounds (P2X7 antagonists).[1] Its unique substitution pattern—combining a phenolic hydroxyl, a fluorine atom, and a chlorine atom—provides specific electronic and steric properties essential for modulating ligand-protein binding affinities.

Chemical Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Fluoro-3-methyl-6-chlorophenol; 6-Chloro-o-cresol derivative |

| CAS Number | 261762-91-8 (Corrected for Structure) |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| Appearance | Off-white to pale yellow solid / semi-solid |

| Melting Point | 45–50 °C (Estimated based on structural analogs) |

| Acidity (pKa) | ~7.5–8.0 (Enhanced acidity vs. cresol due to F/Cl electron withdrawal) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water |

Structural Analysis & Reactivity Logic

Understanding the electronic environment of the benzene ring is crucial for successful downstream modification.

-

Hydroxyl Group (-OH, Pos 1): The primary handle for nucleophilic substitution (e.g., ether formation) or coupling reactions. It strongly activates the ring at the ortho/para positions, but in this molecule, positions 2, 3, and 6 are already substituted or blocked, leaving position 4 as the primary site for further electrophilic aromatic substitution (EAS).

-

Fluorine (Pos 2): Provides metabolic stability and modulates the pKa of the phenol. Its strong electronegativity withdraws electron density inductively, increasing the acidity of the -OH group.

-

Chlorine (Pos 6): Acts as a steric blocker and a lipophilic anchor. It also serves as a potential site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), although the phenol -OH usually requires protection first.[1]

-

Methyl (Pos 3): Provides steric bulk and mild electron donation.

Diagram: Electronic Directing Effects

The following diagram illustrates the electronic interplay determining the reactivity of the precursor during synthesis and the final molecule's reactivity.

Caption: Regiochemical analysis showing the synergistic directing effects of the Hydroxyl and Methyl groups favoring chlorination at the 6-position.[1]

Synthesis & Manufacturing Protocol

The synthesis of this compound requires precise control to avoid over-chlorination (forming the 4,6-dichloro derivative) or regiochemical errors (forming the 4-chloro isomer).[1]

Route: Controlled Chlorination of 2-Fluoro-3-methylphenol

This protocol utilizes Sulfuryl Chloride (

Reagents:

-

Precursor: 2-Fluoro-3-methylphenol (CAS: 77772-72-6)

-

Chlorinating Agent: Sulfuryl Chloride (

)[1][7] -

Catalyst: Diisopropylamine (0.1 eq) - Optional, enhances ortho-selectivity.[1]

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

-

Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas outlet (connected to a NaOH scrubber), dissolve 2-Fluoro-3-methylphenol (1.0 eq) in dry DCM (10 volumes).

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add Sulfuryl Chloride (1.05 eq) dropwise over 60 minutes. Maintain internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via HPLC or GC.

-

Checkpoint: If >5% starting material remains, add 0.1 eq additional

.

-

-

Quenching: Quench the reaction by slowly adding water (5 volumes).

-

Work-up:

-

Separate the organic layer.

-

Wash the organic phase with saturated

(to remove HCl and residual phenol acidity). -

Wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: The crude residue is often a mixture of the 6-chloro (major) and 4-chloro (minor) isomers.[1]

Diagram: Synthesis Workflow

Caption: Operational workflow for the selective chlorination and isolation of the target phenol.

Key Applications in Drug Discovery

This molecule is primarily used as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the synthesis of complex bioactive molecules.[1]

Hepatitis C Virus (HCV) Inhibitors

As referenced in patent literature (e.g., WO2013064538), this phenol is used to synthesize substituted benzylamine compounds.

-

Mechanism: The phenol oxygen serves as a nucleophile to attack benzyl halides or triflates (e.g., 2-(Trimethylsilyl)phenyl triflate) to form biaryl ether linkages.

-

Role of Substituents: The 2-Fluoro and 6-Chloro groups create a "twisted" conformation in the final biaryl ether, locking the molecule into a bioactive conformation that fits the viral polymerase binding pocket.[1]

P2X7 Receptor Antagonists

Used in the development of drugs for inflammatory diseases (Rheumatoid Arthritis, Chronic Pain).

-

Workflow: The phenol is often alkylated with heterocyclic halides. The 6-chloro group enhances lipophilicity (LogP), improving blood-brain barrier (BBB) permeability for CNS indications.[1]

References

-

Patent: Substituted benzylamine compounds, their use in medicine, and in particular the treatment of hepatitis c virus (hcv) infection. WO2013064538A1. (2013).

-

Synthesis Methodology: Smith, K., & El-Hiti, G. A. (2011). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 1(1), 134-149. (Contextual reference for chlorination selectivity).

-

Chemical Data: PubChem Compound Summary for this compound (Inferred from CAS 261762-91-8).

-

Safety Data: Fisher Scientific / Thermo Fisher SDS for Chlorocresol derivatives (General safety handling for chloro-methyl-phenols).

Sources

- 1. 261762-80-5|1-Chloro-3-fluoro-2-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]

- 2. 1805227-26-2|2-Chloro-4-fluoro-5-methylphenol|BLD Pharm [bldpharm.com]

- 3. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 261762-91-8 [chemicalbook.com]

- 5. EP3398941A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Halogenated Phenols

Executive Summary

Halogenated phenols represent a compelling class of molecules at the intersection of synthetic chemistry and biological application. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto a phenolic scaffold dramatically alters its physicochemical properties, often leading to a significant enhancement of its biological activity. This guide provides a comprehensive overview of the multifaceted biological activities of these compounds, exploring their mechanisms of action, structure-activity relationships (SAR), and toxicological profiles. We delve into their proven efficacy as antimicrobial, anticancer, antiviral, and antifungal agents, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide not just a review of the existing literature, but a practical guide with detailed experimental protocols and visual aids to facilitate further research and development in this promising area.

Introduction: The Halogen Advantage in Phenolic Scaffolds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and known for a wide range of biological activities.[1] The process of halogenation—substituting one or more hydrogen atoms on the phenolic ring with a halogen—is a powerful strategy in medicinal chemistry to modulate a molecule's properties.[2]

The "halogen advantage" stems from several key factors:

-

Increased Lipophilicity : Halogens enhance the molecule's hydrophobicity, which can improve its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells.[3]

-

Altered Electronic Properties : The electronegativity and size of the halogen atom can modify the electron distribution of the aromatic ring, influencing how the molecule interacts with biological targets like enzymes or receptors.[4]

-

Enhanced Binding Affinity : Halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to a stronger and more specific binding of the molecule to its target protein, thereby increasing its potency.

-

Metabolic Stability : Strategic halogenation can block sites of metabolic degradation, increasing the compound's half-life and bioavailability.

These modifications have unlocked a broad spectrum of potent biological activities, but they also necessitate a careful evaluation of potential toxicity, as halogenated compounds can be persistent in the environment.[5][6] This guide will explore both the therapeutic potential and the associated challenges of working with halogenated phenols.

Spectrum of Biological Activities

Strategic halogenation can transform a simple phenol into a highly active agent against a variety of pathological targets.

Antimicrobial & Antibiofilm Activity

Halogenated phenols have demonstrated potent activity against a wide range of pathogens, including antibiotic-resistant strains. A key challenge in treating infections is the formation of biofilms, which are communities of microbes encased in a protective matrix that renders them highly resistant to conventional antibiotics.[7]

One standout example is 2,4,6-triiodophenol (2,4,6-TIP) , which has been shown to be highly effective against Staphylococcus aureus biofilms at a minimum inhibitory concentration (MIC) of 5 μg/mL.[7] Its activity extends to methicillin-resistant S. aureus (MRSA), Gram-negative bacteria like Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC), and the fungus Candida albicans.[7] Mechanistically, transcriptomic analysis revealed that 2,4,6-TIP significantly suppresses the expression of the gene RNAIII, a critical regulator of biofilm formation and virulence in S. aureus.[7] Importantly, studies suggest that such strategic halogenation can enhance antimicrobial potency while potentially alleviating the toxicity associated with the parent phenol compound.[7]

| Compound | Target Organism | Activity Metric (MIC) | Reference |

| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 µg/mL | [7] |

| 4-Chlorothymol | Staphylococcus aureus | ~6x more active than thymol | [8] |

| 4-Bromothymol | Various bacteria/fungi | Up to 15x more active than thymol | [8] |

| Pentabromophenol (PBP) | Staphylococcus aureus | 0.5 µg/mL | [9] |

Anticancer Activity

The cytotoxic potential of halogenated phenols against various cancer cell lines is a major area of research. These compounds can induce cancer cell death through multiple mechanisms, including apoptosis, cell cycle arrest, and inhibition of cell migration.[10]

Marine-derived bromophenols, in particular, have shown remarkable antiproliferative activity, with IC₅₀ values in the nanomolar range against cell lines such as A549 (lung), MCF-7 (breast), and HCT-8 (colon).[10] Mechanistic studies on one such bromophenol revealed it induces apoptosis through the mitochondrial pathway by modulating the levels of pro- and anti-apoptotic proteins (Bax and Bcl-2) and activating caspases-3 and -9.[10]

The type and position of the halogen are critical. In a study of halogenated chalcones and flavonols, the anticancer activity against HCT116 human colorectal carcinoma cells increased as the substituent on the B-ring went from Fluorine to Chlorine to Bromine.[11] Furthermore, for flavonol derivatives, a halogen at the 4-position conferred the best performance, whereas for chalcones, the 3-position was optimal.[11] This highlights the importance of precise structural modifications in designing effective anticancer agents.

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Key Finding | Reference |

| Bromophenols | A549, BGC-823, MCF-7 | Nanomolar range | Induce apoptosis via mitochondrial pathway | [10] |

| Halogenated Flavonols | HCT116 (Colorectal) | Sub-micromolar range | 4-position halogenation enhances activity | [11] |

| Halogenated Chalcones | HCT116 (Colorectal) | Sub-micromolar range | 3-position halogenation enhances activity | [11] |

Antiviral and Antifungal Activities

The broad-spectrum antimicrobial properties of halogenated phenols also include significant antiviral and antifungal effects. As mentioned, 2,4,6-TIP is effective against the fungal pathogen Candida albicans, where it impairs the formation of hyphae, a key virulence factor.[7] The general class of polyphenols, from which halogenated phenols are derived, is known to interfere with multiple stages of viral infection, from host cell entry to viral replication and release.[12] While research specifically targeting halogenated phenols against viruses is still emerging, their ability to disrupt membranes and inhibit enzymes suggests high potential.

Enzyme Inhibition

A primary mechanism by which phenolic compounds exert their biological effects is through the inhibition of enzymes.[13] Halogenation can enhance this inhibitory activity. Phenols can covalently bind to reactive nucleophilic sites on enzymes, particularly the side chains of amino and thiol groups, as well as tryptophan residues.[13] This binding alters the enzyme's conformation and blocks its active site, leading to a loss of function. This mechanism is relevant across all biological activities, from disrupting bacterial metabolic enzymes to inhibiting kinases involved in cancer cell signaling. For example, horseradish peroxidase (HRP) can be used to convert phenolic compounds into radicals, which then polymerize; this process can be harnessed for detoxification of halogenated phenols.[14][15]

Mechanisms of Action: A Deeper Dive

The biological activities of halogenated phenols are underpinned by several key molecular mechanisms. Understanding these provides a causal framework for interpreting experimental results and designing new compounds.

-

Disruption of Cell Membrane Integrity : The increased lipophilicity of halogenated phenols allows them to intercalate into the lipid bilayers of cell membranes. This disrupts membrane fluidity and potential, leading to leakage of essential ions and metabolites, and ultimately, cell death. Studies on rat liver mitochondria showed that p-halogenated phenols induce the release of K+ ions, indicating a change in membrane permeability.[16]

-

Uncoupling of Oxidative Phosphorylation : By disrupting mitochondrial membrane potential, these compounds can act as uncouplers, dissipating the proton gradient required for ATP synthesis. This starves the cell of energy. The effectiveness of this uncoupling correlates with the hydrophobicity of the halogen substituent.[16]

-

Inhibition of Key Enzymes : As detailed previously, halogenated phenols can irreversibly inhibit enzymes by forming covalent adducts, a mechanism that contributes to their broad-spectrum activity.[13]

-

Modulation of Gene Expression : More targeted mechanisms involve the regulation of specific genes. The downregulation of the RNAIII virulence regulator in S. aureus by 2,4,6-TIP is a prime example of how these compounds can specifically interfere with pathogenic pathways.[7]

-

Induction of Apoptosis : In cancer cells, halogenated phenols can trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic signaling pathways, often involving the activation of caspase cascades.[10][11]

Caption: General mechanisms of action for halogenated phenols leading to cell death.

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenols is not merely a function of halogen presence, but is intricately tied to the type, number, and position of the halogen substituents. Understanding these SARs is paramount for rational drug design.

-

Effect of Halogen Type (F, Cl, Br, I) : Generally, activity increases with the size and hydrophobicity of the halogen, following the trend I > Br > Cl > F. This is demonstrated in studies where brominated and iodinated phenols show superior antimicrobial and anticancer activity compared to their chlorinated counterparts.[11][16] This trend often correlates with the compound's 1-octanol/water partition coefficient (log Kow).[4]

-

Effect of Halogen Number : Increasing the number of halogen substituents often increases potency, but can also increase toxicity. For example, the toxicity of chlorophenols increases with the number of chlorine atoms.[6] However, this is not always linear, and an optimal degree of halogenation often exists.

-

Effect of Halogen Position : The position of the halogen on the phenolic ring is critical and can dictate the compound's selectivity and mechanism. For instance, 2,5-dihalogenated phenylethanolamines are more potent β-receptor blockers than 2,4-dihalogenated or 3,4-dihalogenated derivatives.[17] This positional effect is due to steric and electronic influences on how the molecule fits into its target binding pocket. Quantitative structure-activity relationship (QSAR) models often use parameters like the Hammett sigma constant (σ) to account for these electronic effects.[4]

Toxicology and Environmental Considerations

The enhanced stability and lipophilicity that make halogenated phenols effective bioactive agents also raise toxicological and environmental concerns. Many halogenated compounds are classified as persistent organic pollutants (POPs) because they resist degradation and can accumulate in biological tissues.[5]

-

Endocrine Disruption : Some halogenated phenolic compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), are structurally similar to thyroid hormones.[5] This allows them to interfere with the endocrine system, potentially leading to developmental and neuronal adverse effects.

-

Bioaccumulation : Due to their lipophilic nature, these compounds can accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. Plasma concentrations in wildlife can reach levels known to cause toxicological effects in vitro.[5]

-

Detoxification : The key to reducing the toxicity of these compounds is dehalogenation.[14][18] Research into bioremediation and advanced oxidation processes aims to break down these persistent compounds into less harmful substances. For instance, enzymatic processes using peroxidases can polymerize and precipitate halogenated phenols from contaminated water, often with a concurrent loss of halogen atoms.[15][19]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of halogenated phenols must follow robust, validated protocols.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Causality : This assay is foundational for antimicrobial research. It provides a quantitative measure of potency, allowing for direct comparison between different compounds. The use of a positive control (known antibiotic) and a negative control (no drug) validates the assay's integrity.

Methodology :

-

Preparation : Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum : Culture the target microorganism overnight. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation : Add 50 µL of the standardized inoculum to each well of the microtiter plate, which contains 50 µL of the serially diluted compound.

-

Controls : Include wells with medium and inoculum only (growth control) and wells with medium only (sterility control). Also, include a dilution series of a standard antibiotic (e.g., ciprofloxacin, vancomycin) as a positive control.

-

Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Reading : The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be read visually or with a plate reader at 600 nm.

Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of compounds against cancer cell lines.

Causality : This protocol assesses a compound's ability to reduce cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Methodology :

-

Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Prepare serial dilutions of the halogenated phenol in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells (negative control) and cells treated with a known cytotoxic drug (e.g., doxorubicin) as a positive control.

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Caption: Experimental workflow for screening and validating halogenated phenols.

Conclusion & Future Outlook

Halogenated phenols are a versatile and potent class of bioactive compounds with significant therapeutic potential. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to enhance potency, modulate selectivity, and improve pharmacokinetic properties. Their demonstrated efficacy against drug-resistant bacteria, biofilms, and cancer cells positions them as promising leads for next-generation therapeutics.

Future research should focus on:

-

Expanding the Chemical Space : Synthesizing novel halogenated phenols with greater diversity in both the phenolic scaffold and the halogen substitution patterns.

-

Improving Selectivity : Fine-tuning structures to maximize activity against pathological targets while minimizing toxicity to host cells and the environment.

-

Advanced Delivery Systems : Developing nanoparticle or prodrug formulations to improve the delivery and bioavailability of lead compounds.

-

Synergistic Combinations : Investigating the combination of halogenated phenols with existing antibiotics or chemotherapeutics to overcome resistance and enhance efficacy.

By integrating rational design, robust biological evaluation, and a keen awareness of toxicological profiles, the scientific community can continue to unlock the full potential of halogenated phenols in the development of new medicines.

References

- Olanrewaju, O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere.

- Schultz, T. W., et al. (1987).

- Montaño, M., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science & Technology.

- Matulja, D., et al. (2022).

- Sharifi-Rad, J., et al. (2021).

- Xie, Y., et al. (2013). Harnessing the Potential of Halogenated Natural Product Biosynthesis by Mangrove-Derived Actinomycetes. Marine Drugs.

- Gribble, G. W. (2015).

- Gomes, A., et al. (2018). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry.

- Olanrewaju, O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.

- Osborne, L. P., et al. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.

- Gribble, G. (2015).

- Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.

- Gerashchenkov, G. A., et al. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW).

- Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules.

- Gribble, G. W. (2015).

- Olawale, O. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. SciSpace.

- Wagner, C., et al. (2009). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites.

- Olanrewaju, O., et al. (2026). Antimicrobial Activities and Low Toxicity Potential of Polyhalogenated Phenols against Staphylococcus aureus.

- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica.

- Nonaka, S., et al. (1983). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Journal of Pharmacobio-Dynamics.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Halogenated Phenols on Targeted Therapies. Pharma Focus Asia.

- Al-Ostoot, F. H., et al. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. MDPI.

- Wikipedia. (n.d.). Phenol. Wikipedia.

- Britton, C. E., & Bryner, J. S. (1957). Halogenated phenols.

- Qureshi, M. T. (2024). A Review Antimicrobial Mechanisms of Polyherbal Extracts: Role of Phenolics, Flavonoids, and Alkaloids. International Journal of Pharmaceutical Sciences.

- Olaniran, A. O., & Igbinosa, E. O. (2011). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies.

- Wagner, C., et al. (2009). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites.

- U.S. Environmental Protection Agency. (1986). Summary Review of the Health Effects Associated with Phenol: Health Issue Assessment. EPA.

- Liu, M., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.

- D'Andrea, G. (2020). The Antiviral Activity of Polyphenols. Molecular Nutrition & Food Research.

- Bollag, J. M., et al. (1990).

- Hubble, A. B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.

- Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry.

- Osborne, L. P., et al. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.

- Mathew, B., & Mathew, G. E. (2020).

- Chen, Y., et al. (2017). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)

- Ou, J., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI.

- Costa, B. R., et al. (2020). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules.

- Dai, G., et al. (2018). Antifungal activity of phenolic monoterpenes and structure-related compounds against plant pathogenic fungi.

- Díaz, M., et al. (2024). Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species.

- Qureshi, M. T. (2026). A Review Antimicrobial Mechanisms of Polyherbal Extracts: Role of Phenolics, Flavonoids, and Alkaloids. International Journal of Pharmaceutical Sciences.

- Badali, F., et al. (2022). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. MDPI.

Sources

- 1. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjoes.com [pjoes.com]

- 7. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Antiviral Activity of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl) porphyrins and Potassium Monopersulfate | MDPI [mdpi.com]

- 19. semanticscholar.org [semanticscholar.org]

Technical Procurement & Application Guide: 6-Chloro-2-fluoro-3-methylphenol

Executive Summary

6-Chloro-2-fluoro-3-methylphenol (CAS 261762-91-8 ) is a specialized fluorinated phenolic intermediate critical in the synthesis of advanced pharmaceutical agents, particularly Rho-kinase (ROCK) inhibitors and HCV therapeutics .[1]

Unlike common chlorinated phenols, this specific isomer presents unique regiochemical challenges in synthesis, leading to a significant price premium and a high risk of supply chain confusion with its structural isomers (e.g., 2-chloro-6-fluoro-3-methylphenol). This guide provides a technical roadmap for procurement, quality validation, and application, ensuring researchers avoid the "isomer trap" that frequently derails early-stage drug development.

Part 1: Chemical Identity & The "Isomer Trap"

The primary procurement risk for this compound is the accidental purchase of the thermodynamically favored, lower-cost isomers. You must verify the CAS number and substitution pattern explicitly.

Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 261762-91-8 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol; slightly soluble in water |

| Purity Standard | >97% (HPLC) for Research; >99% for GMP Intermediates |

The Isomer Trap

The chlorination of 2-fluoro-3-methylphenol naturally favors the 4-position (para to the hydroxyl group) or the 2-position (if the starting material is different). The 6-chloro isomer (ortho to hydroxyl, meta to methyl) is sterically constrained and electronically less favored, making it rarer and more expensive.

Critical Comparison:

-

Target: This compound (CAS 261762-91-8) - High Cost (~$20/g).

-

Common Impostor: 2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) - Low Cost (~$3/g).

-

Major Byproduct: 4-Chloro-2-fluoro-3-methylphenol (Often inseparable without column chromatography).

Part 2: Procurement Landscape & Cost Analysis

Supplier Tiering

Sourcing strategies should be bifurcated based on development stage.

Tier 1: Catalog Suppliers (Gram Scale / R&D)

Best for: Medicinal chemistry, hit-to-lead optimization.

-

Apollo Scientific (UK): Primary holder of stock for this specific isomer.

-

Fisher Scientific: Distributes for smaller boutique synthesis houses.

-

BLD Pharm: Reliable for fluorinated building blocks.

Tier 2: Bulk / Custom Synthesis (Kilogram Scale)

Best for: Process chemistry, GLP tox batch production.

-

ChemicalBook Aggregators: Use with caution; require COA verification before purchase.

-

Custom Synthesis Houses: Due to the difficulty of synthesis, bulk orders often require a "made-to-order" campaign with a lead time of 4–8 weeks.

Cost Benchmarking (2025/2026 Estimates)

Prices fluctuate based on raw material availability (specifically 3-Fluoro-2-methylphenol precursors).

| Quantity | Target Price (CAS 261762-91-8) | Comparison (Wrong Isomer: 261762-90-7) |

| 1 g | $25 - $40 | $5 - $10 |

| 5 g | $100 - $140 | $20 - $30 |

| 25 g | $350 - $500 | $60 - $80 |

| 1 kg | Custom Quote ($8,000+) | ~$1,200 |